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molecular formula C6H7Cl2FN2 B151702 4-Chloro-2-fluorophenylhydrazine hydrochloride CAS No. 64172-78-7

4-Chloro-2-fluorophenylhydrazine hydrochloride

Cat. No. B151702
M. Wt: 197.03 g/mol
InChI Key: HPKBNVJFGMBBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04042373

Procedure details

Six parts of 4-chloro-2-fluorophenyl hydrazine hydrochloride was shaken with 100 parts of methylene chloride and 100 parts of 1-molar aqueous sodium hydroxide for one to two minutes until a clear two-phase solution was obtained. The organic phase was washed three times with 60 parts of water, dried with anhydrous magnesium sulfate, and evaporated under a reduced pressure of 50 to 300 mm Hg. to give 3.8 parts of pale tan 4-chloro-2-fluorophenyl hydrazine, m.p. 57°-63° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[C:5]([F:11])[CH:4]=1.[OH-].[Na+]>C(Cl)Cl>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[C:5]([F:11])[CH:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC1=CC(=C(C=C1)NN)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
WASH
Type
WASH
Details
The organic phase was washed three times with 60 parts of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under a reduced pressure of 50 to 300 mm Hg

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)NN)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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